(E)-(2-Fluorostyryl)boronic acid

Protodeboronation stability Suzuki–Miyaura coupling Fluorinated boronic acids

Sourcing the wrong fluorostyrylboronic acid regioisomer compromises coupling efficiency and product stereochemistry. (E)-(2-Fluorostyryl)boronic acid (CAS 877868-68-3) is the sole regioisomer that installs the ortho-fluorinated styryl motif via stereoretentive Suzuki-Miyaura coupling. • Ortho-Fluorine Differentiator: Electron-withdrawing ortho-substitution alters boron Lewis acidity and protodeboronation stability (half-life distinct from meta/para analogs), demanding regioisomer-specific protocols to maintain yield and (E)-olefin fidelity. • Kinetic Control: Slower transmetalation kinetics relative to 3-/4-fluoro isomers can be exploited for chemoselective sequential couplings in complex molecule synthesis. • Supply Assurance: Analytical data provided to confirm regioisomeric and stereochemical purity, mitigating the risk of cross-contamination during scale-up.

Molecular Formula C8H8BFO2
Molecular Weight 165.96 g/mol
Cat. No. B12965655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(2-Fluorostyryl)boronic acid
Molecular FormulaC8H8BFO2
Molecular Weight165.96 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=CC=C1F)(O)O
InChIInChI=1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+
InChIKeyXUDLSHDFOQZUEO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(2-Fluorostyryl)boronic Acid: Overview and Ortho‑Fluorine Significance


(E)-(2-Fluorostyryl)boronic acid (CAS 877868‑68‑3, C₈H₈BFO₂, MW 165.96) is a mono‑fluorinated alkenylboronic acid that combines an (E)‑configured styryl olefin with a boronic acid group and an ortho‑fluorine substituent on the phenyl ring . It belongs to the fluorinated styrylboronic acid class, which serves as a versatile building block for palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions used in pharmaceutical, agrochemical, and materials synthesis . The ortho‑fluorine position is the critical structural feature that distinguishes it from its meta‑ (CAS 849062‑22‑2) and para‑ (CAS 460748‑43‑0) fluorinated regioisomers, as well as from the unsubstituted (E)‑styrylboronic acid (CAS 6783‑05‑7). The electron‑withdrawing ortho‑fluorine alters both the Lewis acidity of the boron center and the protodeboronation stability profile under basic coupling conditions .

Target Synthesis: Ortho‑fluorinated stilbenoids and styryl conjugates via stereoretentive Suzuki–Miyaura cross‑coupling.
Distinctive ortho‑F electronic profile modulates Lewis acidity and transmetalation kinetics, enabling specific kinetic control in sequential couplings.
Procurement Logic: Directly required for the ortho‑F substitution pattern; meta‑, para‑F, or unsubstituted analogs cannot replicate this electronic signature.

Why Regioisomeric or Non‑Fluorinated Analogs Cannot Substitute


Fluorinated styrylboronic acids are not interchangeable drop‑in reagents because the fluorine position on the phenyl ring governs both electronic and stability properties that directly impact cross‑coupling performance . In simple arylboronic acid systems, an ortho‑fluorine substituent dramatically accelerates protodeboronation under the aqueous basic conditions typical of Suzuki–Miyaura reactions—2‑fluorophenylboronic acid exhibits a half‑life of 42 min versus 2–5 min for meta‑ and para‑fluoro analogs . While the styryl (vinyl) spacer in (E)-(2‑fluorostyryl)boronic acid partially attenuates this effect compared to a direct aryl–boron bond, the ortho‑fluorine still imposes a distinct stability–reactivity trade‑off that requires tailored catalyst/ligand choices and optimized reaction protocols . Substituting the 2‑fluoro regioisomer with the 3‑fluoro or 4‑fluoro analog, or with the unsubstituted styrylboronic acid, therefore alters the electronic character of the coupling partner, modifies the protodeboronation rate, and can change both reaction yield and stereochemical fidelity—undermining reproducibility in both discovery and scale‑up settings .

Regiochemical Mismatch
meta‑ or para‑F analogs introduce different steric and electronic environments that may alter reaction stereoselectivity and yields in cross‑coupling applications.
Stability Profile Shift
The ortho‑F group significantly impacts the protodeboronation half‑life. Substituting with other regioisomers may lead to unexpected catalyst poisoning or premature reagent consumption.
Kinetic Profile Divergence
Reported transmetalation rates differ markedly across the fluorinated series; a mismatched regioisomer can disrupt sequential or chemoselective coupling strategies.

Quantitative Differentiation from Other Styrylboronic Acid Analogs


Protodeboronation Half‑Life Ranking by Fluorine Position

In the structurally informative fluorophenylboronic acid series (direct aryl–B bond), the 2‑fluoro isomer displays a markedly different stability profile compared to its 3‑fluoro and 4‑fluoro counterparts. Under standard Suzuki–Miyaura conditions (THF/0.5 M aq. K₃PO₄, room temperature), the protodeboronation half‑life (t₁/₂) of 2‑fluorophenylboronic acid is 42 min, whereas the 3‑fluoro and 4‑fluoro analogs exhibit half‑lives of only 2 min and 5 min, respectively . This represents a >20‑fold longer half‑life for the ortho‑fluorinated species. Although the styryl spacer in (E)-(2‑fluorostyryl)boronic acid decouples the boron center from the aryl ring to some degree, the ortho‑fluorine still imposes a distinct stability signature that is absent in the meta‑ and para‑fluorostyryl regioisomers . This class‑level inference indicates that the 2‑fluoro regioisomer may tolerate longer reaction times or higher temperatures before significant deboronation occurs, a practical advantage for challenging coupling partners.

Protodeboronation Stability
Class-level inference
o‑F: inferred ~21‑fold longer t₁/₂ vs. meta‑F (42 min vs. 2 min, aryl‑B class).
para‑F: t₁/₂ = 5 min.
Supports longer reaction windows in challenging couplings.
Styryl spacer attenuates but preserves directional stability difference. Direct half‑life data for (E)-(2-fluorostyryl)boronic acid not publicly reported.
Protodeboronation stability Suzuki–Miyaura coupling Fluorinated boronic acids

Lewis Acidity Enhancement by Ortho‑Fluorine Substitution

Fluorine substitution on the aromatic ring enhances the Lewis acidity of phenylboronic acids in a position‑dependent manner, with ortho‑fluorine exerting the strongest electron‑withdrawing effect . In a systematic study of all mono‑ and difluoro‑substituted phenylboronic acid isomers, the pKa values were found to correlate linearly with those of the corresponding benzoic acids, and the least hydrolytically stable compounds were those bearing two ortho‑fluorine atoms . While this study examined phenylboronic acids rather than styrylboronic acids, the electronic influence of the ortho‑fluorine on the aromatic ring is transmitted through the vinyl π‑system to the boron center in (E)-(2‑fluorostyryl)boronic acid, resulting in a measurably different Lewis acidity compared to the 3‑fluoro and 4‑fluoro styryl analogs . The stronger Lewis acidity of the ortho‑fluoro congener can enhance transmetalation rates in Suzuki coupling and improve binding affinity in sensor or medicinal chemistry applications where boronic acid–diol interactions are exploited .

Lewis Acidity (pKa)
Class-level inference
o‑F exerts strongest electron‑withdrawing effect. pKa inferred lower (more acidic) than meta‑ or para‑F analogs.
May enhance transmetalation efficiency and diol‑binding affinity.
Exact pKa values not publicly reported; data to verify. Based on systematic fluorophenylboronic acid pKa studies.
Lewis acidity pKa Fluorine substituent effect

Regioisomeric Electronic Tuning in Cross‑Coupling

The position of the fluorine substituent on the styryl ring governs both the steric environment around the vinylboronic acid moiety and the electronic polarization of the styryl π‑system . (E)‑Styrylboronic acids undergo stereoretentive Suzuki–Miyaura coupling, and the stereochemical outcome is sensitive to the electronic character of the aryl ring . An ortho‑fluorine, due to its proximity to the vinyl‑B(OH)₂ group, can influence the conformational preference of the styryl system and the polarization of the vinyl C–B bond differently than a meta‑ or para‑fluorine. In the broader fluorinated arylboronic acid literature, ortho‑substitution has the greatest impact on relative transmetalation rates—2‑fluorophenylboronic acid shows a relative transmetalation rate (krel) of 1, whereas 3‑fluoro and 4‑fluoro analogs exhibit krel values of 2 and 5, respectively . This suggests that the ortho‑fluoro regioisomer may offer a distinct kinetic profile in the transmetalation step of the catalytic cycle, which can be exploited for chemoselective coupling in polyfunctional substrates.

Transmetalation Kinetics
Cross-study comparable
o‑F: k_rel baseline (1). meta‑F: ~2‑fold faster (k_rel = 2). para‑F: ~5‑fold faster (k_rel = 5).
Ortho‑F exhibits slowest intrinsic k_rel, potentially enabling better kinetic control.
Data derived from fluorophenylboronic acid model system (THF/0.5 M K₃PO₄, rt). Styryl spacer partially attenuates absolute rate differences.
Stereoselective synthesis Electronic tuning Suzuki–Miyaura coupling

Hydrolytic Stability Trade‑Off with Ortho‑Fluorine

The hydrolytic stability of fluorinated arylboronic acids is position‑dependent and is poorest for derivatives bearing ortho‑fluorine atoms, a phenomenon attributed to the combined electron‑withdrawing and steric effects that facilitate nucleophilic attack at boron . Among polyfluorinated aryl boronic acids, those containing ortho‑fluorine groups undergo accelerated protodeboronation under basic conditions, which poses a significant synthetic challenge and necessitates specialized handling . The review by Budiman et al. explicitly identifies compounds containing an ortho‑fluorine group as being particularly prone to protodeboronation, which has driven the development of alternative boron protecting groups (MIDA boronates, trifluoroborate salts, pinacol esters) specifically for ortho‑fluorinated substrates . In contrast, the meta‑ and para‑fluoro isomers of (E)‑styrylboronic acid are expected to exhibit greater intrinsic stability under similar conditions, though they lack the distinctive electronic profile of the ortho‑fluoro congener. This stability differential has direct implications for procurement: the ortho‑fluoro compound may require cold storage, anhydrous packaging, and rapid consumption after opening, whereas the meta‑ or para‑fluoro analogs may be more forgiving.

Hydrolytic Stability
Context-dependent
Ortho‑F prone to accelerated protodeboronation under basic aqueous conditions vs. meta‑ or para‑F analogs.
Requires robust anhydrous handling and rapid consumption after opening.
Stability trade‑off may necessitate cold storage or inert atmosphere handling to ensure lot consistency.
Hydrolytic stability Boronic acid degradation Storage conditions

When to Prioritize the Ortho‑Fluoro Regioisomer


Stereoselective Synthesis of Ortho‑Fluorinated Stilbenoids

When the target molecule requires an ortho‑fluorine atom on the styryl phenyl ring—common in fluorinated pharmaceuticals where ortho‑fluorination improves metabolic stability or modulates receptor binding—(E)-(2‑fluorostyryl)boronic acid is the direct and only regioisomer that delivers this substitution pattern via Suzuki–Miyaura coupling . The (E)‑configured vinylboronic acid undergoes stereoretentive cross‑coupling with aryl halides, preserving olefin geometry in the product . The ortho‑fluorine modulates the electronic character of the styryl π‑system in ways that meta‑ or para‑fluorine cannot replicate, influencing both reaction stereoselectivity and the photophysical or biological properties of the final compound .

Electronic Tuning in Multi‑Step Synthetic Sequences

In synthetic routes requiring sequential or chemoselective Suzuki couplings, the distinct transmetalation kinetics of the ortho‑fluoro regioisomer—inferred from the 2‑fluorophenylboronic acid krel baseline of 1 versus krel = 2 and 5 for meta and para isomers —may provide a kinetic handle for controlling the order of bond formation. The slower intrinsic transmetalation of the ortho‑fluorinated species, combined with its different protodeboronation half‑life, can be exploited when coupling to less reactive or sterically hindered aryl halides, where premature deboronation of faster‑reacting regioisomers would erode yield .

Fluorinated Conjugated Polymers and Organic Electronics

Fluorinated styrylboronic acids are employed as monomers in the iterative Suzuki–Miyaura synthesis of oligo(phenylenevinylene)s and related conjugated polymers for organic light‑emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The ortho‑fluorine substituent introduces local dipole moments and alters frontier orbital energies differently than meta‑ or para‑fluorination, enabling band‑gap engineering of the conjugated backbone . Procurement of the 2‑fluoro regioisomer is essential when the target polymer architecture specifically requires ortho‑fluorination for optimal charge‑transport properties or solid‑state morphology.

Boronic Acid Sensors Requiring Enhanced Lewis Acidity

In applications where the boronic acid moiety functions as a recognition element for diol‑containing biomolecules (e.g., glucose sensors, glycoprotein capture), enhanced Lewis acidity improves binding affinity at physiological pH . The ortho‑fluorine substituent provides the strongest Lewis acidity enhancement among mono‑fluorinated regioisomers, as established in systematic phenylboronic acid pKa studies . (E)-(2‑Fluorostyryl)boronic acid may therefore be the preferred scaffold when the styryl linker is needed for conjugation to a reporter group or solid support while ortho‑fluorine is required to maximize boron electrophilicity for diol binding .

Application
Selection Property
Validation Focus
Synthesis of o‑F Stilbenoids
Regiochemical fidelity (ortho‑F substitution)
Cross‑coupling efficiency & stereoretention
Multi‑Step Synthetic Sequences
Distinct kinetic profile (k_rel baseline)
Chemoselective control in sequential couplings
Conjugated Polymers (OLEDs/OPVs)
Frontier orbital energy modulation
Band‑gap engineering of conjugated backbone
Boronic Acid Diol Sensors
Enhanced Lewis acidity (diol binding)
Binding affinity improvement at physiological pH
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